molecular formula C8H8Br2O2 B1590952 2,3-Dibromo-1,4-dimethoxybenzene CAS No. 5030-61-5

2,3-Dibromo-1,4-dimethoxybenzene

Cat. No.: B1590952
CAS No.: 5030-61-5
M. Wt: 295.96 g/mol
InChI Key: VKYGKMRHYONFBP-UHFFFAOYSA-N
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Description

2,3-Dibromo-1,4-dimethoxybenzene is an organic compound with the molecular formula C8H8Br2O2. It is a derivative of benzene, where two bromine atoms and two methoxy groups are substituted at the 2, 3, 1, and 4 positions, respectively. This compound is known for its applications in various fields, including organic synthesis and material science .

Biochemical Analysis

Biochemical Properties

2,3-Dibromo-1,4-dimethoxybenzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with protein tyrosine phosphatase 1B (PTP1B), where it exhibits inhibitory activity . This interaction is crucial as PTP1B is involved in the regulation of insulin signaling and other cellular processes. Additionally, this compound has been shown to interact with antioxidant enzymes, enhancing their activity and providing protection against oxidative stress .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to increase the expression of antioxidant enzymes such as TrxR1 and HO-1 in HaCaT keratinocytes, thereby protecting cells from oxidative damage . Furthermore, this compound induces apoptosis in leukemia K562 cells, highlighting its potential anticancer properties .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It inhibits protein tyrosine phosphatase 1B (PTP1B) by binding to its active site, thereby preventing the dephosphorylation of its substrates . This inhibition leads to enhanced insulin signaling and other downstream effects. Additionally, this compound modulates the expression of genes involved in antioxidant defense, contributing to its protective effects against oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that this compound maintains its biological activity over extended periods, with consistent effects on cellular function observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced antioxidant activity and protection against oxidative stress . At higher doses, toxic effects have been observed, including cellular damage and apoptosis . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues is also influenced by its lipophilicity and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles through post-translational modifications and targeting signals. The localization of this compound within subcellular compartments is essential for understanding its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dibromo-1,4-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 1,4-dimethoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the 2 and 3 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-1,4-dimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dibromo-1,4-dimethoxybenzene has several applications in scientific research:

Comparison with Similar Compounds

  • 1,4-Dibromo-2,5-dimethoxybenzene
  • 2,3-Dibromo-1,4-dimethylbenzene
  • 2,3-Dichloro-1,4-dimethoxybenzene

Comparison: 2,3-Dibromo-1,4-dimethoxybenzene is unique due to the specific positioning of its bromine and methoxy groups, which influence its reactivity and applications.

Properties

IUPAC Name

2,3-dibromo-1,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYGKMRHYONFBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564931
Record name 2,3-Dibromo-1,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5030-61-5
Record name 2,3-Dibromo-1,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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